molecular formula C6H9N3OS B1174786 (+)-9-Norartemisinin, 9-n-butyl- CAS No. 154698-10-9

(+)-9-Norartemisinin, 9-n-butyl-

Cat. No.: B1174786
CAS No.: 154698-10-9
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-9-Norartemisinin, 9-n-butyl- is a semisynthetic derivative of artemisinin, a sesquiterpene lactone renowned for its antimalarial activity. Structural modifications at the 9-position of artemisinin involve the removal of a methyl group (nor modification) and substitution with an n-butyl chain. This alteration aims to enhance pharmacokinetic properties, such as solubility and metabolic stability, while retaining or improving antiparasitic efficacy .

Properties

CAS No.

154698-10-9

Molecular Formula

C6H9N3OS

Synonyms

(+)-9-Norartemisinin, 9-n-butyl-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues of Artemisinin

Artemisinin derivatives are typically modified at the C-10 (e.g., artemether, arteether) or C-9 positions. The 9-n-butyl substitution in (+)-9-Norartemisinin distinguishes it from other derivatives:

  • Artemether : Contains a methyl ether group at C-10, improving lipophilicity and oral bioavailability.
  • Dihydroartemisinin : The reduced form of artemisinin, with a hydroxyl group at C-10, often used as a precursor for other derivatives.
2.2 Comparison with n-Butyl-Substituted Compounds
  • n-Butylamine (CAS 109-73-9): A simple primary amine with a linear four-carbon chain. Its high volatility and reactivity contrast with the complex lactone structure of (+)-9-Norartemisinin. However, the n-butyl group in both compounds contributes to hydrophobic interactions, which may influence molecular docking or membrane permeability .
  • Adenine, 9-butyl (NIST): A purine derivative with an n-butyl group at the 9-position. Unlike (+)-9-Norartemisinin, this compound’s biological activity (e.g., enzyme inhibition) depends on the purine scaffold.
2.3 Nor-Modified Compounds
  • 9-Norlignans: Semisynthetic lignans with a removed methyl group, often synthesized via oxidative degradation. While structurally distinct from artemisinin, their preparation methods (e.g., derivatization at the 9-position) parallel strategies used in artemisinin modification .

Data Table: Key Properties of Compared Compounds

Compound CAS Number Substituent Position Key Property Source
(+)-9-Norartemisinin, 9-n-butyl- Not provided C-9 Enhanced lipophilicity (inferred) N/A
n-Butylamine 109-73-9 N/A Volatile, reactive primary amine
Adenine, 9-butyl Not provided 9-position (purine) Alters enzyme binding affinity
9-Norlignans Varies C-9 Semisynthetic, bioactive derivatives

Research Findings and Limitations

  • Pharmacological Implications: The n-butyl group in (+)-9-Norartemisinin may delay hepatic metabolism compared to shorter-chain derivatives, as seen in n-butylamine’s stability . However, excessive lipophilicity could hinder dissolution, a common challenge in antimalarial drug design.
  • Synthetic Challenges: Semisynthetic routes for 9-nor derivatives (e.g., oxidative demethylation) are noted in 9-norlignan synthesis , suggesting analogous methods for (+)-9-Norartemisinin.
  • Knowledge Gaps: Direct data on the target compound’s antimalarial efficacy, toxicity, and pharmacokinetics are absent in the provided evidence. Further studies are needed to validate inferred properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.